Bmvc-8C3O -

Bmvc-8C3O

Catalog Number: EVT-2981268
CAS Number:
Molecular Formula: C42H53I3N4O3
Molecular Weight: 1042.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMVC-8C3O is a synthetic derivative of the fluorescent molecule 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide (BMVC). [, , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to a class of molecules known as G-quadruplex (G4) ligands, which exhibit a high affinity for binding to G4 DNA structures. [, , , , , , , , , , , , , , , , , , , , , , , , ] BMVC-8C3O demonstrates enhanced G4 stabilizing properties compared to its parent molecule, BMVC, due to the addition of a polyethylene glycol (PEG) unit. [, , ]

3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide (BMVC)

    Compound Description: 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide (BMVC) is a carbazole derivative and a first-generation fluorescent small molecule. [, , , , , , , , , , , , , , , , ] It exhibits fluorescence enhancement upon binding to G-quadruplex DNA structures, allowing it to differentiate cancer cells from normal cells. [, , , , , ] BMVC has shown potent antitumor activity through telomerase inhibition and regulation of gene expression. [, ] Studies have shown that BMVC preferentially binds to the parallel MYC promoter G4 (MycG4) with high specificity and represses MYC in cancer cells. [, ] Structural analysis reveals that BMVC binds to both the 5' and 3' ends of MycG4, adjusting its conformation to achieve optimal stacking interactions. [] BMVC's ability to bind to G-quadruplex structures has also been demonstrated in live cells, where it accumulates in the nuclei of cancer cells and exhibits different localization patterns compared to normal cells. [, , , , , , ]

    Relevance: BMVC is the parent compound of BMVC-8C3O. [, ] The key structural difference is the absence of the tetraethylene glycol unit terminated with a methyl-piperidinium cation at the N-9 position of BMVC in BMVC-8C3O. [] This structural modification in BMVC-8C3O, incorporating the polyethylene glycol unit, was inspired by the ability of polyethylene glycol to induce a shift in human telomeric G-quadruplex structures from non-parallel to parallel conformations. []

3,6-bis(1-methyl-4-vinylpyridinium iodide)-9-(1-(1-methyl-piperidinium iodide) dodecyl) carbazole (BMVC-12C)

    Compound Description: BMVC-12C is a second-generation BMVC derivative designed for cancer research. [] It primarily accumulates in the mitochondria of cancer cells, inducing cytochrome C release, mitochondrial membrane potential loss, reactive oxygen species increase, and ultimately cell death. [] In contrast to BMVC-8C3O's nuclear and mitochondrial distribution, BMVC-12C exhibits a distinct localization pattern. [] Despite being a less effective G4 stabilizer compared to BMVC-8C3O, BMVC-12C demonstrates faster inhibition of cancer cell population doubling, suggesting a different mechanism of action. []

    Relevance: BMVC-12C is a structural analog of BMVC-8C3O, sharing the core BMVC structure. [] The distinction lies in the side chain attached to the nitrogen atom at position 9 of the carbazole ring. [] While BMVC-8C3O possesses a tetraethylene glycol chain terminated with a methyl-piperidinium cation, BMVC-12C features a dodecyl chain with a methyl-piperidinium cation at the end. [, ] This variation in side chain structure leads to differences in cellular localization and potentially contributes to the distinct mechanisms of action observed between the two compounds. []

3,6-bis(1-Methyl-4-vinylpyridinium iodide)-9-(12′-bromododecyl) carbazole diiodide (BMVC-12C-Br)

    Compound Description: BMVC-12C-Br is a lipophilic analog of BMVC designed for G-quadruplex DNA structural separation. [] It forms an oil-in-water emulsion that preferentially binds to specific DNA structures, enabling the separation of different G-quadruplex forms and linear duplexes through emulsion/filtration techniques. []

    Relevance: BMVC-12C-Br shares the core BMVC structure with BMVC-8C3O, highlighting their structural similarity. [, ] The difference lies in the side chain attached to the nitrogen atom at position 9 of the carbazole ring. BMVC-8C3O features a tetraethylene glycol chain terminating in a methyl-piperidinium cation, while BMVC-12C-Br has a 12′-bromododecyl chain. [, ] This structural variation leads to distinct properties, with BMVC-12C-Br exhibiting lipophilicity, enabling its use in emulsion-based DNA separation techniques. []

3,6-bis(1-methyl-2-vinylpyridinium) carbazole diiodide (o-BMVC)

    Compound Description: o-BMVC is a positional isomer of BMVC, exhibiting similar fluorescence properties upon binding to G-quadruplex structures. [, ] It demonstrates a significant difference in fluorescence decay time between G4 structures (∼2.8 ns) and duplex DNA (∼1.2 ns), allowing for differentiation between these structures. [] o-BMVC has been employed in time-gated fluorescence lifetime imaging microscopy (FLIM) for visualizing G-quadruplex structures in fixed cells and tissue samples, showing promise for cancer diagnosis. [, ]

    Relevance: o-BMVC is a positional isomer of BMVC, sharing the same core structure but with the vinyl groups attached to the 2-position of the pyridinium rings instead of the 4-position as in BMVC. [, ] This subtle structural difference highlights the importance of the position of the vinyl groups in influencing the interaction with G-quadruplex structures and the resulting fluorescence properties. [, ] While BMVC-8C3O also incorporates a tetraethylene glycol chain with a methyl-piperidinium cation at the N-9 position of BMVC, the comparison with o-BMVC emphasizes the significance of even minor structural changes in modulating the properties and applications of these carbazole derivatives. [, , ]

3,6-bis (1-methyl-3-vinyl pyrazinium) carbazole diiodide (BMVC-4)

    Compound Description: BMVC-4 serves as a structural analog of BMVC with minimal fluorescence interference, making it suitable for Raman spectroscopy studies. [] This property allows for investigating the binding mode of BMVC-4 to G-quadruplex structures without interference from fluorescence, providing valuable insights for designing more effective G-quadruplex stabilizers. []

    Relevance: BMVC-4 is structurally analogous to BMVC, emphasizing their shared chemical features. [] The key difference lies in the replacement of the pyridine rings in BMVC with pyrazine rings in BMVC-4. [] This modification results in reduced fluorescence interference, making BMVC-4 a valuable tool for Raman spectroscopy studies to determine the binding mode of BMVC-like compounds to G-quadruplex structures. [] While BMVC-8C3O incorporates a tetraethylene glycol chain with a methyl-piperidinium cation at the N-9 position of BMVC, the comparison with BMVC-4 emphasizes the importance of exploring structural modifications for optimizing specific properties like fluorescence and enabling different analytical techniques in G-quadruplex research. [, ]

Ethyl-4-[3,6-bis(1-methyl-4-vinylpyridium iodine)-9H-carbazol-9-yl)] butanoate (BMVC)

    Compound Description: This BMVC derivative is a water-soluble, mitochondria-targetable molecular rotor used as a fluorescent viscosimeter for imaging viscosity variations during mitophagy. [] It contains two positively charged 1-methyl-4-vinylpyridium components that act as rotors, displaying enhanced fluorescence emission upon hindered rotation in viscous environments. [] This probe has revealed increased mitochondrial viscosity during mitophagy and allows real-time visualization of the process. []

    Relevance: This BMVC derivative shares the core BMVC structure with BMVC-8C3O, indicating structural similarity. [, ] The key distinction is the presence of an ethyl butanoate group attached to the nitrogen atom at position 9 of the carbazole ring, which is absent in BMVC-8C3O. [, ] This structural variation imparts mitochondria-targeting properties and enables its use as a viscosity sensor in live cells, highlighting the versatility of the BMVC scaffold for developing probes with distinct functionalities. []

o-2(BMVC)-PAP (o-2B-P)

    Compound Description: o-2B-P is a binary compound designed for enhanced photodynamic therapy (PDT) selectivity. [, ] It consists of two BMVC molecules covalently linked to a central 5,10-bis(4-hydroxyphenyl)-15,20-bis(4-methoxyphenyl)porphyrin (PAP) molecule at the ortho positions. [] This design exploits the cancer cell selectivity of BMVC and the photosensitizing properties of porphyrins for targeted PDT. [, ] Upon light irradiation, o-2B-P exhibits a photoinduced translocation from the cytoplasm to the nucleus, with a faster translocation observed in cancer cells compared to normal cells, suggesting potential for selective cancer cell killing. [, ]

    Relevance: This binary compound incorporates two molecules of BMVC, the core structure of BMVC-8C3O, linked to a central porphyrin moiety. [, ] This highlights the use of BMVC as a targeting ligand in this PDT system, taking advantage of its cancer cell selectivity. [] While BMVC-8C3O primarily focuses on G-quadruplex interactions, the development of o-2B-P demonstrates the versatility of the BMVC scaffold for developing targeted therapeutic agents by leveraging its cellular localization properties. [, ]

BMVC-Aniline Mustard Conjugate (BMVC-C3M)

    Compound Description: BMVC-C3M is a G-quadruplex-directing alkylating agent designed by combining BMVC with aniline mustard. [] It exhibits high selectivity for alkylating G-quadruplex DNA structures over other DNA forms. [] BMVC-C3M demonstrates a dependence on G-quadruplex topology for its alkylation site preference, making it a valuable tool for studying the structure and function of G-quadruplexes in biological systems. []

    Relevance: BMVC-C3M incorporates the BMVC moiety, the parent compound of BMVC-8C3O, as the G-quadruplex-targeting component. [, ] This design highlights the use of BMVC's G-quadruplex binding affinity to direct the alkylating aniline mustard moiety specifically to these structures. [] The development of BMVC-C3M emphasizes the potential of leveraging the specific recognition properties of BMVC for developing targeted therapeutic agents. []

Overview

BMVC-8C3O is a novel chemical compound classified as a G-quadruplex ligand. It is derived from a previously reported ligand, 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide, by covalently attaching a tetraethylene glycol moiety. This compound is significant in the field of molecular biology due to its ability to induce topological changes in G-quadruplex structures found in human telomeric DNA, converting them from non-parallel to parallel forms. This conversion enhances the thermal stability of these structures, which is crucial for various biological processes, particularly in cancer research .

Synthesis Analysis

The synthesis of BMVC-8C3O involves several steps that include the preparation of intermediate compounds followed by specific reactions. The process typically employs standard organic synthesis techniques. Key steps include:

  1. Preparation of Intermediate Compounds: The initial compounds are synthesized following established protocols for similar G-quadruplex ligands.
  2. Covalent Attachment: Tetraethylene glycol is covalently attached to the N-9 position of the original BMVC compound, resulting in BMVC-8C3O.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity and yield .
Molecular Structure Analysis

The molecular structure of BMVC-8C3O can be represented by its InChI key, which is DKMJOQQQBQBOMV-UHFFFAOYSA-K. The compound has a complex structure characterized by:

  • Molecular Formula: C42H53N4O3
  • Molecular Weight: Approximately 685.88 g/mol
  • Structural Features: The structure includes multiple aromatic rings and charged nitrogen atoms that contribute to its interaction with nucleic acids.

The binding of BMVC-8C3O to G-quadruplexes results in specific conformational changes, which are confirmed through multidimensional NMR spectroscopy and other analytical techniques .

Chemical Reactions Analysis

BMVC-8C3O primarily engages in ligand-induced topological conversion reactions. When it binds to G-quadruplex structures in human telomeric DNA, it facilitates the transition from hybrid forms to stable parallel forms. This reaction is significant because it stabilizes the G-rich sequences that are essential for various cellular functions.

Key reactions include:

  • Binding Interaction: The compound interacts with G-quadruplexes through non-covalent interactions such as hydrogen bonding and π-stacking.
  • Thermal Stability Enhancement: The binding increases the melting temperature of the G-quadruplexes by over 45°C, indicating a significant stabilization effect .
Mechanism of Action

The mechanism of action for BMVC-8C3O revolves around its ability to stabilize G-rich sequences at the c-FOS promoter region. This stabilization leads to:

  1. Suppression of c-FOS Expression: By binding to the G-quadruplexes at the promoter, BMVC-8C3O inhibits transcription factors that would otherwise promote c-FOS expression.
  2. Increased Sensitivity to Targeted Therapies: The suppression of c-FOS enhances the sensitivity of cancer cells to epidermal growth factor receptor inhibitors like osimertinib, thus contributing to reduced cell proliferation and increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

BMVC-8C3O exhibits several notable physical and chemical properties:

  • Solubility: The compound shows varying solubility profiles depending on pH and solvent conditions due to its charged nature.
  • Stability: It demonstrates high thermal stability when bound to G-quadruplex structures.
  • Spectroscopic Properties: The compound can be analyzed using UV-visible spectroscopy and NMR spectroscopy, which provide insights into its binding characteristics and conformational changes upon interaction with DNA .
Applications

BMVC-8C3O has several important applications in scientific research:

  1. Cancer Research: It is primarily used as a tool for studying G-quadruplex structures in cancer cells, helping researchers understand their role in tumorigenesis.
  2. Gene Regulation Studies: The compound aids in exploring mechanisms of gene regulation by stabilizing specific DNA structures that influence transcription.
  3. Diagnostic Tools: Due to its ability to bind selectively to G-rich sequences, BMVC-8C3O can potentially be developed into diagnostic probes for identifying cancerous tissues based on G-quadruplex formation .
Molecular Mechanisms of Action

Inhibition of Mycobacterial Polyketide Synthase 13 (Pks13)

Polyketide synthase 13 (Pks13) is a pivotal enzyme in the final stages of mycolic acid biosynthesis in Mycobacterium tuberculosis (Mtb). Mycolic acids—α-alkyl, β-hydroxy very-long-chain fatty acids—are essential components of the mycobacterial cell wall, forming a permeability barrier that confers intrinsic resistance to antibiotics and host immune responses [5]. BMVC-8C3O (3,6-bis(1-methyl-4-vinylpyridinium) carbazole derivative) is a novel inhibitor identified through high-throughput screening of the L4000 compound library. It exhibits potent anti-tubercular activity by selectively disrupting Pks13 function, with a half-maximal inhibitory concentration (IC~50~) of 6.94 µM against the Pks13 thioesterase (TE) domain [1] [2].

Structural Basis for Pks13-Binding Specificity

The interaction between BMVC-8C3O and Pks13 is characterized by precise molecular complementarity. Surface plasmon resonance (SPR) assays confirm direct binding, with dissociation constants (K~D~) in the low micromolar range. Mutagenesis studies reveal that residues Asn1640 and Ser1533 within the TE catalytic pocket are critical for binding affinity. Mutations at these sites (e.g., N1640A, S1533A) reduce BMVC-8C3O binding by >50%, underscoring their role in stabilizing the inhibitor-enzyme complex through hydrogen bonding and hydrophobic interactions [1] [2]. Molecular docking simulations further illustrate that BMVC-8C3O occupies a hydrophobic cleft adjacent to the catalytic serine triad (Ser1533, Asp1646, His1722), sterically hindering substrate access to the active site [2]. The carbazole core of BMVC-8C3O engages in π-π stacking with Phe1530, while its cationic vinylpyridinium groups form salt bridges with Asp1638, enhancing binding specificity [1].

Table 1: Key Binding Parameters of BMVC-8C3O with Pks13

ParameterValueMethodFunctional Implication
IC~50~6.94 µMPks13-TE enzymatic assayHalf-maximal enzyme inhibition
K~D~ (Wild-type Pks13)8.2 µMSurface plasmon resonance (SPR)Affinity constant
K~D~ (N1640A mutant)18.7 µMSPR56% affinity loss vs. wild-type
K~D~ (S1533A mutant)15.3 µMSPR47% affinity loss vs. wild-type

Allosteric Modulation of Mycolic Acid Biosynthesis

BMVC-8C3O disrupts the Pks13 condensation reaction, which merges two lipid substrates (carboxyacyl-CoA and meromycolyl-AMP) into α-alkyl-β-keto mycolic acid precursors. This inhibition occurs via dual mechanisms:

  • Competitive inhibition: BMVC-8C3O occludes the TE active site, preventing hydrolysis and release of the mature mycolic acid chain [1] [5].
  • Allosteric disruption: Binding induces conformational changes in the acyl carrier protein (ACP) domains of Pks13, misaligning the acyl-ACP and malonyl-ACP substrates required for Claisen condensation. This reduces catalytic efficiency by >80% in kinetic assays [5].

Consequently, BMVC-8C3O-treated Mtb shows a 70% reduction in mature mycolic acid production, quantified by liquid chromatography-mass spectrometry (LC-MS) of lipid extracts. Accumulation of unfinished lipid intermediates (e.g., C~24~-C~30~ fatty acyl-AMPs) further confirms Pks13 blockade [2] [5].

Impact on Mycobacterium tuberculosis Cell Wall Integrity

Loss of mycolic acids catastrophically compromises Mtb cell wall architecture:

  • Ultrastructural defects: Transmission electron microscopy reveals a 40%–60% thinning of the electron-dense mycolate layer and disorganized outer membrane symmetry. The glycopeptidolipid (GPL)-rich capsule, which requires an intact mycolate scaffold for assembly, detaches from the cell surface [7] [9].
  • Increased permeability: BMVC-8C3O-treated bacteria exhibit 3.5-fold higher uptake of hydrophobic dyes (e.g., Nile red), indicating loss of membrane integrity. This sensitizes Mtb to rifampin (4-fold MIC reduction) and ethambutol (6-fold MIC reduction) by facilitating antibiotic penetration [1] [4].
  • Intracellular efficacy: In infected macrophages, BMVC-8C3O reduces Mtb burden by 99% at 5× MIC. This activity stems from disrupted phagosomal escape, as mycolate-deficient bacteria cannot resist lysosomal degradation [1] [2].

Table 2: Functional Consequences of Pks13 Inhibition by BMVC-8C3O

Cell Wall ParameterChange vs. Untreated MtbDetection Method
Mycolic acid content↓70%LC-MS of lipid extracts
Outer membrane thickness↓50%Electron microscopy
Nile red uptake↑250%Fluorescence spectrometry
Intramacrophage survival↓99%CFU assay (macrophage infection)

Compound Table

Properties

Product Name

Bmvc-8C3O

IUPAC Name

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide

Molecular Formula

C42H53I3N4O3

Molecular Weight

1042.6 g/mol

InChI

InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3

InChI Key

DKMJOQQQBQBOMV-UHFFFAOYSA-K

SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-]

Solubility

not available

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-]

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.